molecular formula C13H10F3N3OS B2755888 2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 403834-65-1

2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2755888
CAS RN: 403834-65-1
M. Wt: 313.3
InChI Key: XQAJFIUXNZQVCE-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with IFLab1_004561, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . The synthesis of unsymmetrically tetrasubstituted pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Pyrrolo[1,2-a]pyrimidines, which can be synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could be useful in the development of new materials and technologies.

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3OS/c14-13(15,16)9-4-1-2-5-10(9)19-11(20)8-21-12-17-6-3-7-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAJFIUXNZQVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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